molecular formula C7H15NO B2671782 3-(But-3-enylamino)propan-1-ol CAS No. 1343804-75-0

3-(But-3-enylamino)propan-1-ol

Cat. No.: B2671782
CAS No.: 1343804-75-0
M. Wt: 129.203
InChI Key: IBDKRVBETNIBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(But-3-enylamino)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-enylamino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of but-3-enylamine with propylene oxide under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can optimize the reaction conditions, leading to higher efficiency and lower production costs .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-enylamino)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(But-3-enylamino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(But-3-enylamino)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(But-3-enylamino)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    3-(But-3-enylamino)butan-1-ol: Similar structure but with an additional carbon in the backbone.

    3-(But-3-enylamino)propan-1-amine: Similar structure but with an additional amino group.

Uniqueness

3-(But-3-enylamino)propan-1-ol is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(but-3-enylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-5-8-6-4-7-9/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDKRVBETNIBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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